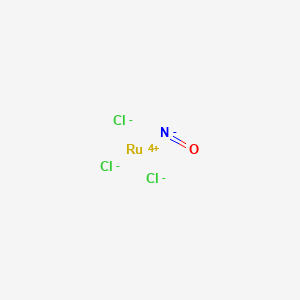

Nitroxyl anion;ruthenium(4+);trichloride

Description

Significance of Ruthenium Complexes in Contemporary Inorganic Chemistry Research

Ruthenium, a rare transition metal of the platinum group, forms a vast array of coordination and organometallic complexes. wikipedia.orgnih.gov Its ability to exist in a wide range of oxidation states, from -2 to +8, and its capacity to coordinate with a diverse set of ligands, make it a versatile element in chemical synthesis. wikipedia.org Ruthenium complexes are at the forefront of various research fields, including catalysis, solar energy conversion, and medicinal chemistry. wikipedia.orgrsc.org In catalysis, ruthenium-based compounds, such as the Grubbs' catalyst, have revolutionized alkene metathesis reactions. wikipedia.org Furthermore, numerous ruthenium complexes have been investigated for their potential as anticancer agents, with some entering clinical trials. rsc.org The unique electronic and structural properties of ruthenium complexes allow for the fine-tuning of their reactivity and physical properties, making them ideal candidates for a wide range of applications.

The Nuance of Nitrogen Oxide Ligands (Nitrosyl, Nitroxyl) in Transition Metal Chemistry

Nitrogen oxide ligands, particularly nitrosyl (NO) and nitroxyl (B88944) (HNO/NO⁻), introduce a layer of complexity and functionality to transition metal chemistry. mdpi.com These diatomic ligands can exist in multiple redox states, which significantly influences the properties of the resulting metal complexes. mdpi.com

Nitric oxide can be formally considered as the nitrosyl cation (NO⁺), the neutral nitric oxide radical (NO•), or the nitroxyl anion (NO⁻). mdpi.com To avoid ambiguity in assigning formal oxidation states to both the metal and the ligand, the Enemark-Feltham notation, {MNO}ⁿ, is widely used. In this notation, 'n' represents the sum of the metal's d-electrons and the electrons in the π* orbitals of the NO ligand. mdpi.com This system provides a convenient way to classify and compare different metal nitrosyl complexes. For example, a complex with a linear M-N-O arrangement is often described as containing NO⁺, while a bent geometry is typically associated with NO⁻. mdpi.com

The coordination of nitrosyl (NO) versus nitroxyl (HNO/NO⁻) to a ruthenium center results in distinct structural and electronic features. Ruthenium nitrosyl complexes, often formulated as {RuNO}⁶, typically exhibit a linear or nearly linear Ru-N-O bond angle and a short N-O bond distance, consistent with a significant degree of Ru→NO π-backbonding. mdpi.comnih.gov The N-O stretching frequency (ν(NO)) in these complexes is usually found in the range of 1800-2000 cm⁻¹. nih.gov

In contrast, ruthenium nitroxyl complexes, which can be generated by the reduction of their nitrosyl counterparts, display a bent Ru-N-O geometry and a longer, weaker N-O bond. mdpi.com This is accompanied by a lower ν(NO) stretching frequency. The protonated form, HNO, is of significant interest due to its distinct reactivity and biological implications. mdpi.comresearchgate.net Some ruthenium nitrosyl complexes have been shown to release HNO upon reaction with thiols. researchgate.net

Historical Development and Current Trends in Research on Ruthenium-Nitrogen Oxide Complexes

The study of ruthenium-nitrogen oxide complexes has a rich history, initially driven by fundamental interest in their bonding and structure. Early research focused on the synthesis and characterization of stable nitrosyl complexes. mdpi.com Over the past few decades, the field has expanded dramatically, fueled by the discovery of the biological roles of nitric oxide and the potential applications of NO- and HNO-releasing molecules in medicine. researchgate.net Current research trends are directed towards the design of sophisticated ruthenium complexes that can deliver these signaling molecules to specific biological targets under controlled conditions, such as light activation. mdpi.comamericanelements.com There is also growing interest in the magnetic and photochromic properties of these complexes for applications in materials science. mdpi.comnih.gov

Properties

IUPAC Name |

nitroxyl anion;ruthenium(4+);trichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.NO.Ru/c;;;1-2;/h3*1H;;/q;;;-1;+4/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWSZCCJRSCQEP-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=O.[Cl-].[Cl-].[Cl-].[Ru+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3NORu | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ruthenium Nitrogen Oxide Complexes

General Strategies for Ruthenium Nitrosyl Complex Synthesis

The creation of ruthenium nitrosyl complexes can be broadly categorized into three primary strategies: the modification of existing ruthenium-nitrosyl compounds, the conversion of coordinated ligands into nitrosyl groups, and the direct reaction with nitric oxide. rsc.org

Utilization of Pre-Existing Ruthenium-Nitrosyl Precursors via Ligand Substitution and Metathesis Reactions

A prevalent and effective method for synthesizing new ruthenium nitrosyl complexes involves starting with a stable, well-characterized ruthenium-nitrosyl precursor and performing ligand substitution or metathesis reactions. rsc.org This approach allows for the systematic variation of the ligand sphere around the {RuNO} core, enabling fine-tuning of the complex's electronic and steric properties.

Commonly employed precursors include potassium pentachloronitrosylruthenate(II) (K₂[Ru(NO)Cl₅]) and nitrosylruthenium trichloride (B1173362) (Ru(NO)Cl₃·nH₂O). rsc.org These compounds readily undergo substitution of their chloride ligands with a wide variety of incoming ligands, such as pyridines, amines, and phosphines. rsc.orgacs.org For example, the reaction of Ru(dtbpy)(NO)Cl₃ with Grignard reagents leads to the formation of ruthenium nitrosyl alkyl complexes. acs.org Similarly, metathesis reactions, where a counter-ion is exchanged, are used to modify the properties of the complex or to facilitate crystallization. rsc.org An example is the reaction of Na[Ru(NO)(hybebᴿ¹,ᴿ²)(DMAP)] with [Ph₄P]Br to yield [Ph₄P][Ru(NO)(hybebᴿ¹,ᴿ²)(DMAP)]. rsc.org

The following table summarizes representative ligand substitution and metathesis reactions for the synthesis of ruthenium nitrosyl complexes.

| Precursor | Reagent(s) | Product | Reaction Type |

| Ru(dtbpy)(NO)Cl₃ | RMgCl | mer-Ru(dtbpy)(NO)R₃ | Ligand Substitution |

| Na[Ru(NO)(hybebᴿ¹,ᴿ²)(DMAP)] | [Ph₄P]Br | [Ph₄P][Ru(NO)(hybebᴿ¹,ᴿ²)(DMAP)] | Metathesis |

| cis-[RuCl₂(bpy)₂] | 1. 2MIM 2. NaNO₂ 3. HTFA | cis-[Ru(NO)(bpy)₂(2MIM)]³⁺ | Ligand Substitution/Conversion |

| Na₂[RuNO(NO₂)₄OH] | Pd(L)₄₂ | [Pd(L)₄][RuNO(NO₂)₄OH] | Metathesis |

Table 1: Examples of Ligand Substitution and Metathesis Reactions in Ruthenium Nitrosyl Synthesis. rsc.orgacs.orgnih.gov

Conversion of Coordinated Nitro (NO₂⁻) Ligands into Nitrosyl (NO⁺) in Acidic Media

Another powerful synthetic route is the conversion of a coordinated nitro ligand (NO₂⁻) into a nitrosyl ligand (NO⁺) by treatment with acid. rsc.orgscielo.br This transformation is an internal redox reaction where the ruthenium center is oxidized, and the nitro ligand is reduced and then reprotonated to form the nitrosyl group. This method is particularly useful for synthesizing complexes with specific stereochemistries, as the geometry of the starting nitro complex is often retained.

The reaction is typically carried out in acidic media, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA). rsc.orgnih.gov For instance, cis-Ru(bpy)(phen)(ImN)(NO₂) can be converted to cis-[Ru(bpy)(phen)(ImN)(NO)]³⁺ by treatment with TFA. scielo.br This methodology has been successfully applied to a range of ruthenium complexes containing ligands like bipyridine, terpyridine, and phenanthroline. rsc.org The interconversion between nitrosyl and nitrite (B80452) forms is often pH-dependent and reversible. researchgate.netacs.org

A patent describes the initial synthesis of a ruthenium nitrosyl chloride intermediate by reacting ruthenium trichloride with sodium nitrite, which is a foundational step for subsequent conversions. google.com

Direct Reaction of Ruthenium Complexes with Nitric Oxide Gas

The direct reaction of a suitable ruthenium precursor with nitric oxide (NO) gas is a straightforward method for the synthesis of ruthenium nitrosyl complexes. rsc.org This approach typically involves the substitution of a labile ligand, such as a solvent molecule, chloride, or carbon monoxide, by NO. rsc.org

For example, bubbling NO gas through a solution of (TPP)Ru(CO) in dichloromethane (B109758) results in the formation of (TPP)Ru(NO)(ONO). acs.org Similarly, cis-[RuCl₂(bpy)₂] can be converted to its nitrosyl analogue by exposure to a continuous stream of NO gas. nih.gov The source of nitric oxide can also be generated in situ from reagents like sodium nitrite and an acid. rsc.org

Synthesis of Specific Ruthenium-Nitrogen Oxide Architectures

The general synthetic strategies described above have been adapted to create a variety of specific ruthenium-nitrogen oxide complexes with tailored structures and properties, particularly those based on porphyrin and tetraazamacrocyclic ligands.

Porphyrin-Based Ruthenium Nitrosyl and Nitroxyl (B88944) (HNO) Complexes

Ruthenium porphyrin nitrosyl complexes are of great interest as models for heme-containing proteins. Their synthesis often involves the direct reaction of a ruthenium porphyrin precursor with nitric oxide. For instance, Ru(TPP)(CO)(EtOH) reacts with excess NO to yield Ru(TPP)(NO)(ONO) and Ru(TPP)(NO)(OH). acs.orgacs.org The formation of the nitrito (ONO⁻) ligand in this reaction is noteworthy, with NO acting as the oxidant. nih.gov

The synthesis of the corresponding ruthenium nitroxyl (HNO) complexes can be achieved through the reduction of a nitrosyl precursor. A key example is the preparation of (por)Ru(HNO)(LIm) complexes by the hydride attack of sodium borohydride (B1222165) (NaBH₄) on the corresponding [(por)Ru(NO)(LIm)]BF₄ precursors. shareok.org The presence of the coordinated HNO ligand in these complexes is confirmed by spectroscopic data and trapping experiments with triphenylphosphine (B44618) (PPh₃). shareok.org

The following table provides an overview of synthetic routes to porphyrin-based ruthenium nitrosyl and nitroxyl complexes.

| Precursor | Reagent(s) | Product | Product Type |

| (TPP)Ru(CO) | NO gas | (TPP)Ru(NO)(ONO) | Nitrosyl |

| Ru(TPP)(CO)(EtOH) | NO gas | Ru(TPP)(NO)(OH) | Nitrosyl |

| [(por)Ru(NO)(LIm)]BF₄ | NaBH₄ | (por)Ru(HNO)(LIm) | Nitroxyl (HNO) |

| (por)Ru(NO)(alkoxide) | BCl₃ | (por)Ru(NO)Cl | Nitrosyl |

Table 2: Synthetic Pathways to Porphyrin-Based Ruthenium Nitrosyl and Nitroxyl Complexes. acs.orgacs.orgshareok.orgresearchgate.net

Tetraazamacrocyclic Ruthenium Nitrosyl Complexes

Ruthenium nitrosyl complexes featuring tetraazamacrocyclic ligands are another important class of compounds. Their synthesis generally follows the three main strategies: using a pre-existing nitrosyl precursor like K₂[Ru(NO)Cl₅] or "RuNOCl₃·nH₂O", direct exposure of a ruthenium(III) tetraazamacrocyclic complex to NO gas, or the conversion of a coordinated nitrite to a nitrosyl group. rsc.org

The choice of synthetic route can influence the final product and its properties. The reactivity of the coordinated nitrosyl ligand in these complexes can be tuned by the nature of the macrocyclic ligand, which affects the electronic structure of the {RuNO} core. researchgate.net For example, the reduction potentials of trans-[RuCl(cyclam)NO]²⁺ and trans-[RuCl( mdpi.comaneN₄)NO]²⁺ are influenced by the macrocyclic ring size. researchgate.net

Polypyridinic Ruthenium Nitrosyl Complexes

Polypyridinic ligands, such as 2,2'-bipyridine (B1663995) (bpy), 1,10'-phenanthroline (phen), and terpyridine (tpy), are extensively used in the synthesis of ruthenium nitrosyl complexes due to their ability to form stable, well-defined coordination spheres. A common and effective strategy involves the conversion of a coordinated nitro (NO₂⁻) ligand into a nitrosyl (NO⁺) ligand in an acidic medium. rsc.org

For instance, complexes of the general formula cis-[Ru(bpy)(phen)L(NO)]ⁿ⁺ have been synthesized starting from a cis-[Ru(bpy)(phen)Cl₂] precursor. The initial step involves the substitution of the chloride ligands with other ligands, such as imidazole (B134444) (ImN) or sulfite (B76179) (SO₃²⁻), followed by the introduction of a nitrite group from a source like sodium nitrite (NaNO₂). scielo.br The final and crucial step is the acidification of the resulting nitro complex, typically with an acid like trifluoroacetic acid (TFA), which promotes the conversion of the coordinated NO₂⁻ to NO⁺. scielo.br This acid-base equilibrium is a fundamental reaction in the synthesis of these compounds. scielo.br

The synthesis can be summarized as a multi-step process:

Reaction of cis-[Ru(bpy)(phen)Cl₂] with a ligand (e.g., imidazole) to form an intermediate like cis-[Ru(bpy)(phen)(ImN)Cl]⁺. scielo.br

Subsequent reaction with sodium nitrite to replace the remaining chloride, yielding the nitro complex cis-[Ru(bpy)(phen)(ImN)(NO₂)]⁺. scielo.br

Treatment with a strong acid (e.g., TFA) to convert the nitro ligand to a nitrosyl ligand, forming the final product cis-[Ru(NO)(bpy)₂(L)]ⁿ⁺. scielo.brnih.govrsc.org

Similarly, ruthenium nitrosyls containing terpyridine ligands, such as [Ru(R-tpy)(bpy)(NO)]³⁺, have been prepared and studied, often involving the reaction of a suitable precursor with a source of nitric oxide. nih.gov The choice of polypyridinic ligand and ancillary ligands allows for the fine-tuning of the electronic and photophysical properties of the resulting complex. researchgate.net

Table 1: Synthesis of Polypyridinic Ruthenium Nitrosyl Complexes

| Precursor Complex | Reagents | Final Complex | Key Characterization (ν(NO), cm⁻¹) | Reference |

| cis-[Ru(bpy)(phen)Cl₂] | 1. Imidazole, 2. NaNO₂, 3. TFA | cis-[Ru(bpy)(phen)(ImN)(NO)]³⁺ | 1910-1950 | scielo.br |

| cis-Na[Ru(bpy)(phen)(SO₃)(NO₂)] | Trifluoroacetic Acid (TFA) | cis-[Ru(bpy)(phen)(SO₃)(NO)]⁺ | 1910-1950 | scielo.br |

| cis-[RuCl₂(bpy)₂] | 1. 2-Mercapto-1-methylimidazole, 2. NaNO₂, 3. TFA | cis-[Ru(NO)(bpy)₂(2MIM)]³⁺ | ~1934 | nih.gov |

Ruthenium Nitrosyl Complexes with N-Heterocyclic Ligands

N-heterocyclic ligands, including imidazole, pyridine (B92270), and their derivatives, are pivotal in the synthesis of ruthenium nitrosyl complexes, often serving as ancillary ligands that modulate the reactivity of the {RuNO} core. A prominent synthetic route involves starting with a pentahalo nitrosylruthenate precursor, such as Na₂[RuNOCl₅]. nih.govmdpi.com

The reaction of [RuNOCl₅]²⁻ with N-heterocyclic ligands can lead to the substitution of one or more chloride ligands. mdpi.com Depending on the reaction conditions and the stoichiometry, different isomers, such as cis-[RuNOCl₄L]⁻ or trans-[RuNOCl₄L]⁻, can be formed. nih.govmdpi.com For example, the reaction of Na₂[RuNOCl₅] with nitronyl nitroxide radicals bearing a pyridine N-donor center has been shown to yield complexes of the type Na[RuNOCl₄L], where L is the N-heterocyclic radical ligand. nih.gov

Another versatile method is the use of tetraammine ruthenium precursors. A series of trans-[Ru(NH₃)₄L(NO)]³⁺ complexes, where L represents N-heterocyclic ligands like imidazole, L-histidine, pyridine, or nicotinamide, have been prepared. acs.org This approach allows for the systematic study of how the trans ligand (L) influences the properties of the coordinated nitrosyl group. acs.org Characterization of these complexes often relies on infrared spectroscopy, where the N-O stretching frequency (ν(NO)) provides insight into the electronic properties of the Ru-NO bond. nih.govacs.org

Table 2: Synthesis of Ruthenium Nitrosyl Complexes with N-Heterocyclic Ligands

| Precursor Complex | Ligand (L) | Final Complex | ν(NO) (cm⁻¹) | Reference |

| Na₂[RuNOCl₅] | Pyridine-substituted nitronyl nitroxide | Na[RuNOCl₄L] | 1868-1872 | nih.gov |

| [Ru(NH₃)₄(H₂O)(NO)]³⁺ | Imidazole | trans-[Ru(NH₃)₄(ImN)(NO)]³⁺ | 1937 | acs.org |

| [Ru(NH₃)₄(H₂O)(NO)]³⁺ | Pyridine | trans-[Ru(NH₃)₄(py)(NO)]³⁺ | 1925 | acs.org |

| [Ru(NH₃)₄(H₂O)(NO)]³⁺ | Nicotinamide | trans-[Ru(NH₃)₄(nic)(NO)]³⁺ | 1941 | acs.org |

Ruthenium Nitrosyl Thiolate Complexes

The synthesis of ruthenium nitrosyl complexes incorporating thiolate ligands is of significant interest. One established method involves the reaction of ruthenium nitrosyl porphyrin alkoxide precursors, such as (por)Ru(NO)(O-i-C₅H₁₁), with α,ω-alkanedithiols like HS(CH₂)ₙSH. acs.orgnih.gov This reaction yields monometallic nitrosyl thiolate-thiol complexes with the general formula (por)Ru(NO)(S(CH₂)ₙSH). acs.orgnih.gov These products have been successfully prepared with isolated yields ranging from 49% to 61%. acs.orgnih.gov

An alternative route has been developed for octaethylporphyrin (OEP) complexes. The (OEP)Ru(NO)(SCH₂CH₂SH) complex was prepared in a 71% isolated yield through the addition of HSCH₂CH₂SNO to (OEP)Ru(CO). acs.orgnih.gov These synthetic strategies can be extended to prepare symmetrical bimetallic complexes, [(por)Ru(NO)]₂(μ-S(CH₂)ₙS-S,S'), by adjusting the reaction procedures. acs.org

The characterization of these thiolate complexes is comprehensive, utilizing elemental analysis, mass spectrometry, and both ¹H NMR and infrared spectroscopy. The IR spectra are particularly informative, with the ν(NO) stretching frequency appearing in the range of 1770-1793 cm⁻¹, consistent with a linear {RuNO} moiety. acs.org

Table 3: Synthesis of Ruthenium Nitrosyl Thiolate Complexes

| Precursor Complex | Reagents | Final Complex | Isolated Yield (%) | ν(NO) (cm⁻¹) | Reference |

| (TTP)Ru(NO)(O-i-C₅H₁₁) | HS(CH₂)₂SH | (TTP)Ru(NO)(SCH₂CH₂SH) | 61 | 1793 | acs.org |

| (TPP)Ru(NO)(O-i-C₅H₁₁) | HS(CH₂)₂SH | (TPP)Ru(NO)(SCH₂CH₂SH) | 55 | - | acs.orgnih.gov |

| (OEP)Ru(CO) | HSCH₂CH₂SNO | (OEP)Ru(NO)(SCH₂CH₂SH) | 71 | - | acs.orgnih.gov |

Ruthenium Pincer Nitrosyl Complex Salts

Pincer ligands, known for conferring exceptional stability and catalytic activity, have been incorporated into ruthenium nitrosyl complexes. A novel family of ruthenium PNP nitrosyl complex salts has been synthesized, demonstrating the versatility of this ligand architecture. chemrxiv.orgdtu.dkresearchgate.net The general synthetic approach starts with the treatment of a simple ruthenium nitrosyl precursor, such as RuCl₃NO·H₂O, with the pincer ligand, for example, (iPr₂PCH₂CH₂)₂NH (PNP). dtu.dk

This initial reaction, typically conducted in a solvent like tetrahydrofuran (B95107) (THF), yields the parent complex, [RuPNP(Cl)₂NO]Cl (Ru-1), which often precipitates from the reaction mixture. dtu.dkresearchgate.net This chloride salt is highly soluble in water, which facilitates subsequent anion exchange reactions. dtu.dk By reacting aqueous solutions of Ru-1 with sodium salts of different counter-anions (e.g., NaBF₄, NaBPh₄, NaPF₆), a series of related complexes ([RuPNP(Cl)₂NO]X, where X = BF₄, BPh₄, PF₆) can be readily prepared. chemrxiv.orgdtu.dk This methodology provides a straightforward pathway to tune the properties of the complex by simply varying the counter-ion. dtu.dk

Table 4: Synthesis of Ruthenium Pincer Nitrosyl Complex Salts

| Precursor | Ligand | Reagents for Anion Exchange | Final Complex | Reference |

| RuCl₃NO·H₂O | (iPr₂PCH₂CH₂)₂NH | - | [RuPNP(Cl)₂NO]Cl | dtu.dkresearchgate.net |

| [RuPNP(Cl)₂NO]Cl | - | NaBF₄ | [RuPNP(Cl)₂NO]BF₄ | chemrxiv.orgdtu.dk |

| [RuPNP(Cl)₂NO]Cl | - | NaBPh₄ | [RuPNP(Cl)₂NO]BPh₄ | chemrxiv.orgdtu.dk |

| [RuPNP(Cl)₂NO]Cl | - | NaPF₆ | [RuPNP(Cl)₂NO]PF₆ | chemrxiv.orgdtu.dk |

Synthesis of Ruthenium Complexes Incorporating Heavier Chalcogenonitrosyl Ligands (e.g., Thionitrosyl, Selenonitrosyl)

The synthesis of ruthenium complexes with heavier chalcogenonitrosyl ligands, such as thionitrosyl (NS) and selenonitrosyl (NSe), has expanded the scope of ruthenium-nitrogen oxide chemistry. These ligands are heavier analogues of the common nitrosyl (NO) ligand. rsc.org

Thionitrosyl (NS) Complexes: Several synthetic routes to ruthenium thionitrosyl complexes have been established. rsc.org

Sulfur Atom Transfer: This method involves the reaction of ruthenium(VI) nitrido species with a sulfur source. rsc.org A successful approach uses S₂Cl₂ to react with nitrido complexes, yielding low-valent thionitrosyl species. mdpi.com

Reaction with Trithiazyl Chloride: Ruthenium(III) complexes can react with trithiazyl chloride (N₃S₃Cl₃) to form thionitrosyl adducts. rsc.org

Reaction with Tetrasulfur Tetranitride: The reaction of S₄N₄ with ruthenium halides can also produce thionitrosyl complexes. rsc.org

Selenonitrosyl (NSe) Complexes: The synthesis of ruthenium selenonitrosyl complexes is less common but has been achieved through specific pathways.

From Ruthenium Nitrido Species: The treatment of ruthenium nitride species with elemental selenium is a key method for preparing selenonitrosyl complexes. rsc.org

Anionic NSe Complexes: The first examples of anionic NSe-ligated ruthenium complexes were synthesized by reacting anionic ruthenium nitrido complexes with elemental selenium in the presence of 4-(N,N-dimethylamino)pyridine (DMAP). rsc.orgx-mol.com This work demonstrated that the NSe ligand in these specific complexes acts as a better π-acceptor than its NO and NS counterparts. rsc.org

These synthetic methods provide access to a class of compounds where the electronic properties can be significantly different from their nitrosyl analogues. mdpi.comrsc.org

Table 5: Synthetic Approaches for Ruthenium Chalcogenonitrosyl Complexes

| Chalcogenonitrosyl Ligand | Synthetic Method | Precursors | Reference |

| Thionitrosyl (NS) | Sulfur atom transfer | Ruthenium(VI) nitrido species, S₂Cl₂ | rsc.orgmdpi.com |

| Thionitrosyl (NS) | Reaction with N₃S₃Cl₃ | Ruthenium(III) complexes | rsc.org |

| Selenonitrosyl (NSe) | Selenium atom transfer | Ruthenium nitride species, elemental selenium | rsc.org |

| Selenonitrosyl (NSe) | Anionic complex synthesis | Anionic ruthenium nitrido complexes, elemental selenium, DMAP | rsc.orgx-mol.com |

Reactions with Amino Acids and Peptides Leading to Ruthenium Nitrosyl Adducts

The interaction of ruthenium nitrosyl complexes with amino acids and peptides is crucial for understanding their behavior in biological systems. Synthetic studies have shown that amino acids can be directly incorporated as ligands into the coordination sphere of a ruthenium nitrosyl center. nih.gov

A general approach involves the reaction of pentachloronitrosylruthenate(II), [RuCl₅(NO)]²⁻, with various amino acids. mdpi.comnih.gov These reactions typically lead to the substitution of chloride ligands by the amino acid, which can coordinate through its amino and/or carboxylate groups. For example, the reaction of [RuCl₅(NO)]²⁻ with different amino acids has been shown to yield a single isomer, mer(Cl)-trans(O, NO)-[RuNOCl₃(AA-H)], where AA-H is the deprotonated amino acid. mdpi.com

Specific examples of ruthenium-nitrosyl complexes with amino acids that have been synthesized and characterized include those with glycine, L-alanine, L-valine, L-proline, and L-histidine. acs.orgnih.gov Furthermore, the reactivity of pre-formed complexes towards amino acids has been investigated. For instance, the complex cis-[Ru(NO)(bpy)₂(imN)]³⁺ has been shown to react with cysteine, leading to the formation of a new adduct, as observed through chromatographic studies. scielo.br These syntheses are fundamental for exploring the potential biological activity of ruthenium-based compounds, as reactions with amino acids are likely involved in their biotransformation. nih.gov

Advanced Synthetic Approaches for Targeted Ruthenium-Nitrogen Oxide Species

Advanced synthetic strategies aim to create ruthenium-nitrogen oxide complexes with specific, targeted functionalities, such as photoinduced release of nitric oxide. These approaches often build upon fundamental synthetic methodologies but incorporate more complex ligands or reaction schemes. rsc.org

Common synthetic routes that can be adapted for targeted species include:

Substitution on {RuNO} Precursors: Using starting materials that already contain the stable ruthenium nitrosyl core and performing substitution reactions with functionally elaborate ligands. rsc.org

Conversion of Coordinated Ligands: The conversion of a coordinated nitro (NO₂) ligand to a nitrosyl (NO) ligand in acidic media is a widely used and reliable method, applicable to complexes with a variety of sophisticated ligands like polypyridines and triazines. rsc.org

Direct Reaction with NO: The direct reaction of a ruthenium complex with nitric oxide (NO) gas is another powerful method, often involving the substitution of labile ligands like water, DMSO, or chloride. rsc.org

A key area of advanced synthesis is the development of photoactive ruthenium nitrosyls . This involves designing complexes where the Ru-NO bond can be cleaved by light. For example, a set of {RuNO}⁶ nitrosyls derived from polypyridine ligands containing carboxamide or imine donors has been synthesized. researchgate.net The efficiency of NO photorelease in these systems was found to be dependent on factors such as the number of coordinated carboxamido nitrogens and the nature of the ligand trans to the NO group. researchgate.net Similarly, complexes like [Ru(L¹)(NO)Cl₂] and Ru(L²)(PPh₃)(NO)Cl₂ were synthesized and shown to readily release NO upon irradiation with visible or ultraviolet light. nih.gov These targeted synthetic efforts are crucial for the development of materials for applications in photochemistry and beyond. rsc.org

Design and Synthesis of Dinitrosyl Ruthenium Complexes

The design of dinitrosyl ruthenium complexes involves the careful selection of precursor materials and reaction conditions to facilitate the coordination of two nitrosyl ligands to a single ruthenium center. The stability and properties of these complexes are highly dependent on the surrounding ligand environment.

Detailed Research Findings

Research into the synthesis of dinitrosyl ruthenium complexes has led to the characterization of several key compounds and has provided insights into their formation.

One notable example involves the reaction of ruthenium porphyrin carbonyl complexes with nitric oxide. acs.org In the synthesis of nitrosylruthenium(II) porphyrin complexes, such as Ru(TPP)(NO)(ONO) and Ru(OEP)(NO)(ONO), a dinitrosyl complex, Ru(TPP)(NO)₂, was proposed as a possible structure for one of the reaction products. acs.org The characterization of this species included infrared (IR) spectroscopy, which revealed a νNO band at 1854 cm⁻¹ and other bands at 1522 cm⁻¹ and 930 cm⁻¹. The band at 1522 cm⁻¹ was considered to be at the lower limit for a coordinated nitroxyl anion (NO⁻). acs.org

The synthesis of these porphyrin-based nitrosyl complexes typically begins with the corresponding ruthenium carbonyl precursor, such as Ru(TPP)(CO)(EtOH). acs.org The reaction with excess nitric oxide in a solvent like dichloromethane (CH₂Cl₂) leads to the displacement of the carbonyl ligand and the formation of the nitrosyl products. acs.org Chromatographic separation is then often employed to isolate the different nitrosyl species formed. acs.org

Another synthetic approach involves the use of ruthenium complexes with polypyridyl ligands. For instance, cis-Ru(bpy)(phen)(ImN)(NO)₃ was synthesized from a nitro-ruthenium(II) precursor by treatment with acid. scielo.br This method highlights the conversion of a coordinated nitrite to a nitrosyl ligand. The resulting complex was characterized by various spectroscopic techniques, including IR, which showed a characteristic ν(NO⁺) stretching frequency in the range of 1910-1950 cm⁻¹, confirming the coordination of nitric oxide as a cation. scielo.br

Coordination Chemistry and Electronic Structure of Ruthenium Nitrogen Oxide Systems

Structural Elucidation and Geometrical Isomerism

The geometry of the ruthenium-nitrogen oxide unit is a critical determinant of its reactivity and physical properties. Structural studies have identified distinct coordination modes and pathways for their interconversion.

The nitrogen oxide ligand (NO) can bind to a ruthenium center in two primary geometries: linear and bent. wikipedia.org These two modes are not merely conformational differences but reflect distinct electronic distributions within the M-N-O core.

Linear Coordination: In the linear mode, the Ru-N-O angle is typically close to 180° (generally above 170°). scribd.comnih.gov This geometry is characteristic of the nitrosyl cation (NO⁺) ligand, which is isoelectronic with carbon monoxide (CO). wikipedia.org The bonding is described as a strong triple bond between nitrogen and oxygen. These linear complexes are often referred to as {RuNO}⁶ in the Enemark-Feltham notation. scribd.comnih.gov

Bent Coordination: The bent mode features a significantly smaller Ru-N-O angle, often in the range of 120-140°. wikipedia.orgrsc.org This geometry is formally associated with the nitroxyl (B88944) anion (NO⁻) ligand, where the N-O bond order is closer to a double bond. wikipedia.org The nitrogen atom in bent metal nitrosyls is considered basic and can be protonated, alkylated, or oxidized. wikipedia.org

Infrared (IR) spectroscopy is a powerful diagnostic tool for distinguishing between these two coordination modes. The N-O stretching frequency, ν(NO), provides direct insight into the N-O bond order. Linear Ru-N-O groups exhibit ν(NO) in the range of 1650–1900 cm⁻¹, whereas bent nitrosyls absorb at lower frequencies, typically between 1525–1690 cm⁻¹. wikipedia.orgnih.gov For instance, ν(NO) values around 1930-1940 cm⁻¹ are indicative of a linear {RuNO}⁺ moiety. nih.gov

| Characteristic | Linear Coordination Mode | Bent Coordination Mode |

|---|---|---|

| Formal Ligand | Nitrosyl (NO⁺) | Nitroxyl (NO⁻) |

| Ru-N-O Angle | ~180° scribd.com | ~120-140° rsc.org |

| N-O Bond Order | Triple Bond wikipedia.org | Double Bond wikipedia.org |

| IR Frequency ν(NO) | 1650–1900 cm⁻¹ wikipedia.org | 1525–1690 cm⁻¹ wikipedia.org |

| Enemark-Feltham Notation (Typical) | {RuNO}⁶ | {RuNO}⁸ |

The preference for a linear or bent geometry is not arbitrary but is governed by a combination of electronic and steric factors.

The most widely accepted framework for predicting the geometry is the Enemark-Feltham notation, {MNO}ⁿ , where 'n' is the sum of the metal's d-electrons and the electrons in the π* orbitals of the NO ligand. scribd.com This notation effectively classifies complexes based on the electron count in the metal-nitrosyl unit. The key determinant is the number of electrons in the metal-N-O π system; complexes with more than six such electrons tend to adopt a bent geometry. wikipedia.org For example, a one-electron reduction of a {RuNO}⁶ complex to a {RuNO}⁷ species leads to the population of a Ru-NO antibonding orbital, causing the Ru-N-O angle to bend significantly, for instance from ~172° to ~141°. rsc.org Further reduction to a {RuNO}⁸ state strongly favors a bent conformation. scribd.com

Other factors also play a crucial role:

Coordination Number: For five-coordinate {MNO}⁸ complexes, a trigonal bipyramidal (TBP) geometry is often associated with a linear NO ligand, while a square pyramidal (SP) geometry is associated with a bent NO ligand. scribd.com Since the energy difference between TBP and SP geometries can be small, subtle influences from other ligands can determine the final structure. scribd.com Six-coordinate {RuNO}⁸ complexes are not definitively known, as the formation of the bent {RuNO}⁸ unit appears to be stabilized by the loss of a sixth ligand. scribd.com

Auxiliary Ligands: The electronic properties of the other ligands in the coordination sphere (ancillary or auxiliary ligands) can modulate the electron density at the ruthenium center. Strong π-acceptor ligands compete with the NO⁺ for metal d-electron density, which can influence the stability of the linear form. Conversely, strong σ-donating ligands increase electron density on the metal, which can favor back-bonding to the NO ligand and potentially facilitate reduction and subsequent bending. nih.gov

Ruthenium nitrosyl complexes can undergo geometrical isomerization, most notably photoinduced linkage isomerism (PLI) . rsc.orgrsc.org Upon irradiation with light of a specific wavelength, the coordination of the NO ligand to the ruthenium center can change, forming metastable isomers that are typically stable only at low temperatures. nih.govrsc.org

The primary isomerization pathway involves the following states:

Ground State (GS): This is the most stable form, typically featuring the linear, N-coordinated Ru-N-O arrangement. nih.govresearchgate.net

Metastable State 1 (MS1): Generated by light irradiation (often in the blue spectral range), this isomer involves an O-coordinated, or isonitrosyl, configuration (Ru-O-N). rsc.orgresearchgate.net

Metastable State 2 (MS2): In some cases, a second metastable side-on bound isomer, where the ligand coordinates in an η² fashion, can be formed. rsc.orgnih.gov

These isomerization processes are reversible, with the metastable states reverting to the ground state upon heating. nih.gov The transition from GS to MS1 can also proceed through the MS2 isomer (GS → MS2 → MS1). rsc.org This phenomenon is of significant interest for the development of photoswitchable materials and data storage devices. nih.govrsc.org The isomerization of cis-(NO,OH)-[RuNO(Tpy)ClOH]PF₆ has been studied, and comparisons between different pyridine (B92270) and bipyridine complexes show that the identity of the ancillary ligands affects the population of the MS1 state that can be achieved. nih.gov

Electronic Structure and Chemical Bonding Analysis

The bonding and electronic properties of the ruthenium-nitrogen oxide unit are central to its chemical behavior.

The bond between ruthenium and the nitrogen oxide ligand is best described using molecular orbital theory and has a dual character analogous to the metal-carbonyl bond. wikipedia.orgscribd.com

σ-Donation: The nitrogen atom donates a pair of electrons from its σ-orbital to an empty d-orbital on the ruthenium center, forming a strong Ru-N σ-bond. scribd.com

π-Back-Donation: The ruthenium center donates electron density from its filled dπ orbitals back into the empty π* antibonding orbitals of the NO ligand. scribd.com

This synergistic σ-donation and π-back-donation result in a very strong Ru-N bond and a concomitant withdrawal of electron density from the metal. scribd.com This is reflected in bond length data; the Ru-NO bond is significantly short (around 1.75 Å), indicating a high bond order. nih.gov The reduction of a {RuNO}⁶ complex adds an electron to an orbital that is primarily π*(NO) in character but also Ru-NO σ-bonding and antibonding with respect to the ligand trans to the NO. rsc.org This leads to a weakening and lengthening of both the N-O bond and the Ru-L(trans) bond, along with the bending of the Ru-N-O angle. rsc.org The strong π-acceptor nature of the NO⁺ ligand causes it to have a significant influence on the electronic structure of the complex. scribd.com

Strong σ-donating ligands (like the sulfur in a sulfite) increase electron density at the metal, making the nitrosyl group less electrophilic and lowering the redox potential for the NO⁺/NO⁰ couple. nih.gov Conversely, ligands that withdraw electron density, such as 2,2′-bipyridine-4,4′-dicarboxylic acid, make the oxidation of the ruthenium center (Ru(II) → Ru(III)) more difficult, resulting in more positive redox potentials. rsc.org This tunability is crucial for designing complexes with specific reactivity. For example, the choice of ancillary ligands can be used to modulate HNO-donating properties. nih.gov

| Complex | Ancillary Ligands | E₁/₂ (V vs. reference electrode) | Reference |

|---|---|---|---|

| Ru(H₂dcbpy)(CO)₂Cl₂ | H₂dcbpy, CO, Cl | 1.62 (vs. Ag⁺/Ag) | rsc.org |

| Ru(H₂dcbpy)₂Cl₂ | H₂dcbpy, Cl | 0.98 (vs. Ag⁺/Ag) | rsc.org |

| [Ru(H₂dcbpy)₃]Cl₂ | H₂dcbpy | 1.28 (vs. Ag⁺/Ag) | rsc.org |

| cis-[Ru(SO₃)(NO)(bpy)₂]⁺ | SO₃²⁻, bpy | -0.115 (vs. Ag/AgCl) for NO⁺/⁰ | nih.gov |

H₂dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid; bpy = 2,2'-bipyridine (B1663995)

Frontier Molecular Orbital Analysis (HOMO, LUMO) and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that accepts electrons, determining its electrophilicity. youtube.com

In ruthenium-nitrogen oxide complexes, the nature and energy of these frontier orbitals are heavily influenced by the ancillary ligands and the geometry of the complex. nih.gov The interaction between the metal d-orbitals and the nitrosyl π* orbitals is key. Back-donation from the filled metal d-orbitals to the empty π*(NO) orbitals is a significant feature of the bonding in linear {RuNO}6 complexes. scribd.com

Theoretical and experimental studies on ruthenium nitrosyl complexes provide detailed insights into their electronic structure. For instance, an analysis of the complex trans-RuNOPy4F2 in its ground state (GS) using X-ray absorption spectroscopy and TDDFT calculations identified the LUMO and LUMO+1 as being composed mainly of the antibonding orbitals of the Ru-NO unit. cnr.it The transition from the 1s orbital of the nitrosyl nitrogen (NNO) to these LUMO and LUMO+1 orbitals is a key feature in the N K-edge spectrum. cnr.it

Charge distribution analysis further clarifies the electronic landscape. In {RuNO}6 complexes, the significant withdrawal of electron density from the ruthenium center by the NO ligand is evident. scribd.com A comparison of [Ru(NH3)6]2+ and [Ru(NH3)5(NO)]3+ indicates a charge difference at the ruthenium atom of about two units, with the ruthenium in the nitrosyl complex having an isomer shift characteristic of Ru(IV) complexes that lack π-acceptor ligands. scribd.com Natural Population Analysis (NPA) is a computational method used to determine charge distribution, showing, for example, a more positive charge on Ruthenium and a more negative charge on the nitrogen atom in related systems, indicating significant back-donation. rsc.org

| State | Orbital | Energy (eV) | Charge on Ru | Charge on NO |

|---|---|---|---|---|

| GS (Ru-NO) | LUMO | -9.581 | 0.493 | 0.099 |

| LUMO+1 | -9.576 | |||

| MS1 (Ru-ON) | LUMO | -9.695 | 0.468 | 0.160 |

| LUMO+1 | -9.692 | |||

| MS2 (Ru-η2-(NO)) | LUMO | -9.471 | 0.486 | 0.073 |

| LUMO+1 | -9.467 |

Stereochemistry and Chirality in Ruthenium-Nitrogen Oxide Complexes

Stereochemistry in coordination compounds dictates the three-dimensional arrangement of ligands around the central metal ion. In ruthenium-nitrogen oxide complexes, this can lead to various isomeric forms, such as cis and trans isomers, which can have distinct chemical and physical properties. nih.govresearchgate.net

Chirality, or the property of non-superimposability on a mirror image, can also arise in these complexes. While a simple tricoordinate amine is typically not configurationally stable due to rapid pyramidal inversion at room temperature, a nitrogen atom can become a stable stereocenter when it is part of a quaternary ammonium (B1175870) salt or when coordinated to a metal in a way that restricts this inversion. lumenlearning.comlibretexts.org

In the context of ruthenium complexes, chirality can be introduced through several mechanisms:

Chiral Ligands: The coordination of optically active ligands to the ruthenium center will result in a chiral complex.

Arrangement of Achiral Ligands: An octahedral complex with the formula Ma2b2c2, Ma3b2c, or M(AA)b2c2 (where AA is a bidentate ligand) can exist as chiral enantiomers depending on the geometric arrangement of the ligands. For a complex like nitroxyl anion;ruthenium(4+);trichloride (B1173362), which could be formulated as [Ru(NO)Cl3L2] (where L are other ligands), the specific arrangement of the chloride and other ligands around the ruthenium core can create chiral centers.

Asymmetric Nitrogen Center: If a coordinated nitrogen-containing ligand has three different substituents and its inversion is restricted by coordination, it can become a stereogenic center. lumenlearning.comslideshare.net

The synthesis of ruthenium complexes with substituted heterocycles has led to the isolation of diastereomeric mixtures, which can be separated to yield optically pure π-complexes, demonstrating the existence and stability of chirality in these systems. illinois.edu

Structural Trans Effects and Trans Influence of the Nitrogen Oxide Ligand

The trans influence is a thermodynamic phenomenon that describes the effect of a coordinated ligand on the length and strength of the bond trans to it. The trans effect is a kinetic phenomenon, describing the effect of a ligand on the rate of substitution of the ligand trans to it. nih.gov

The nitrogen oxide ligand (NO), particularly when considered as NO+, is a strong π-acceptor. nih.gov This property leads to a significant trans influence and trans effect.

Trans Influence: The strong π-acceptor nature of the NO ligand results in competition for the metal's d-orbitals with the ligand in the trans position. This weakens the metal-ligand bond trans to the NO group, leading to a longer bond length. For example, in many ruthenium nitrosyl complexes, the Ru-L bond length is measurably longer when L is trans to NO compared to when it is trans to another ligand like chloride or ammonia.

Trans Effect: The strong trans effect of the NO ligand causes a significant labilization of the ligand positioned opposite to it. nih.gov This means the trans ligand is more susceptible to substitution reactions. This kinetic effect is crucial in the synthesis of specific isomers of ruthenium nitrosyl complexes. The formation of trans-isomers is often the result of kinetic control, whereas thermodynamically more stable cis-isomers may form under different conditions. nih.gov

The table below presents typical bond lengths in a ruthenium nitrosyl complex, illustrating the trans influence of the NO ligand. The Ru-Cl bond trans to the NO ligand is expected to be longer than the cis Ru-Cl bonds.

| Complex Fragment | Bond | Typical Bond Length (Å) | Position Relative to NO |

|---|---|---|---|

| [RuNOCl4L]- | Ru-NO | ~1.75 | - |

| Ru-Cl | 2.34 - 2.37 | cis | |

| Ru-Cl | > 2.37 (expected) | trans |

Reactivity and Mechanistic Studies of Ruthenium Nitrogen Oxide Compounds

Photoinduced Reactivity

Upon absorption of light, typically in the UV-visible region, ruthenium nitrosyl complexes can undergo excitation from the ground state (GS) to various excited states. This excitation, often involving a metal-to-ligand charge transfer (MLCT) from the ruthenium d-orbitals to the π* orbitals of the nitrosyl ligand, is the driving force behind their photo-reactivity. researchgate.net This can lead to either a change in the coordination mode of the NO ligand or its complete dissociation from the metal center.

One of the remarkable features of many solid-state ruthenium nitrosyl complexes is their ability to undergo photoinduced linkage isomerization. In this process, the nitric oxide ligand, which is N-bound to the ruthenium in the ground state (Ru-NO), rearranges to form metastable isomers upon irradiation. rsc.org The two most common metastable states are the O-bound isomer, known as isonitrosyl (Ru-ON or MS1), and a side-on bonded isomer (Ru-η2-NO or MS2). rsc.orgrsc.org

These metastable states can be generated by irradiating the complex with light of a specific wavelength, typically in the blue-violet region of the spectrum. rsc.org The reverse transformation back to the ground state can often be achieved by irradiation with a different wavelength (e.g., red or infrared light) or by heating the sample. rsc.org This reversible photoswitching behavior makes these materials promising candidates for applications in high-density optical data storage. researchgate.net

The formation of these linkage isomers is accompanied by significant changes in the structural and spectroscopic properties of the complex. For instance, the change from the Ru-NO ground state to the Ru-ON (MS1) and Ru-η2-(NO) (MS2) linkage configurations results in a downshift of the ν(NO) and ν(Ru-(NO)) vibrational stretching frequencies. nih.gov

Detailed mechanistic studies, often employing techniques like photocrystallography and time-resolved spectroscopy, have provided insights into the pathways of photoinduced linkage isomerization. Upon photoexcitation, the initial step is the population of an excited state. From this excited state, the complex can relax to form one of the metastable isomers.

Studies on ethylenediamine (B42938) ruthenium nitrosyl complexes have revealed that the isomerization process can be sequential. rsc.org For instance, irradiation with 410 nm light first leads to the formation of the side-on MS2 isomer (GS → MS2). Subsequently, the MS1 isomer is formed from the MS2 state (MS2 → MS1), leading to a photostationary equilibrium between the ground state and the two metastable states (GS ⇄ MS2 ⇄ MS1). rsc.org However, due to the high rates of the reverse and onward reactions from MS2, its population can remain very low under certain conditions. rsc.org

Theoretical studies using Density Functional Theory (DFT) have been instrumental in mapping the potential energy surfaces of the ground and excited states of these complexes. These calculations support the existence of the MS1 and MS2 isomers and help to elucidate the energy barriers and pathways for their formation and decay. nih.gov The isomerization processes are believed to occur primarily on the lowest triplet potential energy surface of the complex. nih.gov

The efficiency and outcome of photoisomerization are governed by several factors, including the nature of the ligands surrounding the ruthenium center, the crystal packing forces in the solid state, and the wavelength of the irradiating light.

The ligand environment, particularly the ligand trans to the nitrosyl group, has a profound impact on the stability and population of the photoinduced isomers. In a series of photoswitchable ethylenediamine ruthenium nitrosyl complexes, replacing a water ligand trans to the NO with a hydroxide (B78521) ligand led to an increase in the population of both the Ru-ON (MS1) and Ru-η2-(NO) (MS2) isomers. rsc.org Specifically, for RuNO(en)2OH2, the population of MS1 reached 47% and MS2 reached 17%. rsc.org

Steric hindrance can also play a crucial role. In ruthenium aqua complexes with chloro-substituted asymmetric bidentate ligands, the introduction of a chloro substituent at the 6'-position, which creates a more sterically hindered environment, resulted in a photoisomerization quantum yield almost twice as large as those of other derivatives. nih.gov This is attributed to the weakening of the ligand field around the ruthenium center. nih.gov

The table below summarizes the effect of the trans ligand on the decay temperature and population of metastable isomers in selected ruthenium nitrosyl complexes.

| Complex | Trans Ligand | MS1 Population (%) | MS2 Population (%) | MS2 Decay Temperature (K) |

| RuNO(en)2OH2 | OH- | 47 | 17 | 207 |

| RuNO(en)2(H2O)3 | H2O | - | - | 215 |

Data sourced from a study on ethylenediamine ruthenium nitrosyl complexes. rsc.org

In solution, the primary photochemical reaction for many ruthenium nitrosyl complexes is the dissociation of the nitric oxide ligand. rsc.orgnih.gov This photorelease of NO has garnered significant attention due to the diverse biological roles of nitric oxide and the potential for using these complexes as "caged NO" compounds for targeted delivery in therapeutic applications. nih.gov While the photorelease of NO is more commonly studied, some ruthenium complexes have also been shown to release nitroxyl (B88944) (HNO) upon photoreduction. nih.govresearchgate.net

The mechanism of NO photorelease is generally believed to proceed through the population of a metal-to-ligand charge transfer (MLCT) excited state. nih.gov This dπ(Ru) → π*(NO) transition populates an antibonding orbital on the nitrosyl ligand, weakening the Ru-NO bond and facilitating its cleavage. nih.govresearchgate.net

Upon photolysis, the {Ru-NO}6 moiety, which is often described as having a {Ru(II)-NO+} formulation, typically undergoes homolysis of the Ru-NO bond to generate a Ru(III) species and a neutral nitric oxide radical (NO•). nih.gov The formation of the Ru(III) photoproduct has been confirmed by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov

There is an ongoing discussion about whether the linkage isomers MS1 and MS2 act as intermediates in the photorelease of NO. rsc.orgrsc.org Some proposed mechanisms suggest that NO dissociation can occur from these transient isomers in a consecutive, two-step process. acs.org However, other studies propose that photoisomerization and photorelease are competing photochemical pathways. nih.govacs.org Computational studies suggest that the triplet state of the sideways-bonded isomer (3MS2) plays a crucial role, acting as a common intermediate for both photoisomerization and photorelease. nih.gov

The efficiency of NO photorelease, quantified by the quantum yield (Φ), is highly dependent on the irradiation wavelength and the nature of the other ligands in the ruthenium coordination sphere. nih.govcalstate.edu

Irradiation Wavelength: Generally, irradiation with UV light (<400 nm) is effective for NO release, although the quantum yields are often relatively low. rsc.org There is a significant effort to develop ruthenium nitrosyl complexes that are sensitive to visible light to enhance their potential for biological applications. rsc.org The quantum yield for NO photorelease from Ru(salen)(X)(NO) complexes was found to decrease at longer irradiation wavelengths. calstate.edu

Ligand Environment: The electronic and steric properties of the ancillary ligands have a dramatic effect on the NO photolability.

Trans Ligand: The ligand positioned trans to the NO group has a particularly strong influence. In complexes of the type trans-[Ru(NH3)4(NO)(X)]3+, varying the ligand X leads to a wide range of quantum yields, from 0.04 for X = imidazole (B134444) to 0.30 for X = P(OEt)3. nih.gov

Equatorial Ligands: The ligands in the equatorial plane also modulate the photoreactivity. The introduction of electron-donating groups on the ligands can enhance the dπ(Ru) → π*(NO) MLCT transition, thereby increasing the NO photorelease quantum yield. researchgate.netrsc.org For example, substituting a pyridine-based ligand frame with a quinoline (B57606) ring in a ruthenium nitrosyl complex significantly improved the quantum yield of NO photorelease from 0.05 to 0.20. researchgate.net Similarly, increasing the number of coordinated carboxamido nitrogens, which are strong σ-donors, facilitates the photorelease of NO. acs.org Negatively charged ligands, such as chloride, trans to the NO group can also increase the efficiency of NO release. acs.org

The following table provides a selection of quantum yields for NO photorelease from various ruthenium nitrosyl complexes, illustrating the influence of the ligand sphere and irradiation wavelength.

| Complex | Solvent | Irradiation Wavelength (nm) | Quantum Yield (Φ) |

| K2[Ru(NO)Cl5] | Aqueous | 355 | 0.06 |

| trans-[Ru(NH3)4(NO)(Im)]3+ | Aqueous (acidic) | 300-370 | 0.04 |

| trans-[Ru(NH3)4(NO)(4-acpy)]3+ | Aqueous (acidic) | 300-370 | 0.23 |

| trans-[Ru(NH3)4(NO)(P(OEt)3)]3+ | Aqueous (acidic) | 300-370 | 0.30 |

| [(PaPy2Q)Ru(NO)]2+ | - | 365 | 0.20 |

| [Ru(salen)(ONO)(NO)] | Acetonitrile | 365 | 0.055-0.13 |

| [Ru(salen)(H2O)(NO)]Cl | Water | 365 | 0.005 |

| [Ru(MeO-Phtpy)Cl2(NO)]+ | MeCN | 436 | 0.002-0.011 |

Data compiled from multiple sources. nih.govresearchgate.netcalstate.edursc.org

Photorelease of Nitric Oxide (NO) and Nitroxyl (HNO) from Ruthenium Complexes

Redox Chemistry and Electron Transfer Mechanisms

The redox behavior of ruthenium-nitroxyl compounds is central to their function, particularly for applications involving the controlled release of nitrogen oxides. The interplay between the ruthenium metal center and the coordinated nitrosyl (NO) ligand dictates the pathways of electron transfer, influencing the stability and reactivity of the complex.

The one-electron reduction of ruthenium nitrosyl complexes, formally described as containing Ru(II) and NO⁺, is a key mechanism for triggering the release of nitric oxide (NO•) or nitroxyl (HNO). nih.govacs.orgacs.org These complexes are often designated with the Enemark-Feltham notation {RuNO}⁶. Upon reduction, they form the {RuNO}⁷ species. rsc.org This transformation is critical as the reduced form is significantly more prone to releasing the nitrogen oxide moiety. rsc.org The protonated form of the released NO⁻, nitroxyl (HNO), is of particular interest in biological systems. rsc.org The reduction can be initiated electrochemically or through chemical reductants, including biologically relevant molecules. nih.govresearchgate.net The stability of the Ru(II) state relative to Ru(III) is notable when coordinated to NO. researchgate.net

The liberation of nitric oxide following a one-electron reduction is not always a straightforward dissociation of the Ru-NO bond. In-depth mechanistic studies on model complexes, such as trans-[RuII(NO)(NH₃)₄(py)]³⁺, have revealed a more intricate pathway. nih.govacs.orgacs.org For this complex, the initial step after reduction is the labilization and release of the pyridine (B92270) ligand, which is trans to a different ligand, not the direct release of NO. nih.govacs.orgacs.org This is followed by the formation of isomeric hydroxyl-containing complexes, cis-[Ru(NO)(NH₃)₄(OH)]⁺ and trans-[Ru(NO)(NH₃)₄(OH)]⁺. nih.govacs.org It is the subsequent reduction of these hydroxyl isomers that ultimately leads to the liberation of nitric oxide as the final product. nih.govacs.org

Structural changes upon reduction support the mechanism of NO release. The reduction to a {Ru(NO)}⁷ state results in a significant bending of the formerly linear Ru-N-O bond and a lengthening of both the N-O and the trans Ru-N bonds. rsc.org This weakening of the critical bonds facilitates the eventual release of the NO group. rsc.org In some cases, the irreversibility of a reduction wave in cyclic voltammetry experiments is interpreted as evidence for the chemical instability of the reduced species, which is often due to the labilization of the NO ligand. researchgate.net

The redox processes in these complexes can be centered on the ruthenium metal ion or on one of the coordinated ligands. Distinguishing between these events is crucial for understanding and predicting reactivity.

Metal-Centered Redox: In many non-nitrosyl ruthenium complexes, the redox events directly involve the metal's d-orbitals. For instance, in certain polypyridinic ruthenium compounds, a reversible redox process is associated with the Ru(III)/Ru(II) couple, indicating a metal-centered event. nih.gov

Ligand-Centered Redox: The nitrosyl group is a redox-active ligand. In many ruthenium nitrosyl complexes, the first reduction is localized on the NO ligand, corresponding to the NO⁺/NO⁰ couple. nih.govnih.gov This is supported by molecular orbital analysis, which shows the Lowest Unoccupied Molecular Orbital (LUMO) having a major contribution from the NO⁺ moiety. nih.gov Similarly, other ligands can be redox-active. In ruthenium porphyrin complexes, the first oxidation can occur on the porphyrin ring, a clear example of a ligand-centered process. nih.gov The singly occupied molecular orbital (SOMO) in a reduced {RuNO}⁷ complex is predominantly located in the π* orbital of the NO ligand, though it can be partially delocalized over the metal's d-orbitals. rsc.org

Oxidation of ruthenium-nitroxyl compounds can also occur, though it is studied less frequently in the context of NO release. The oxidation can be either metal- or ligand-centered. For example, the irreversible oxidation of the {RuNO}⁶ group has been observed at potentials around +1.2 to +1.4 V. mdpi.com In ruthenium nitrosyl porphyrin systems, two distinct one-electron oxidation processes have been identified. nih.gov The first is a reversible oxidation centered on the porphyrin ligand, while the second, also reversible, is a partially metal-centered process. nih.gov The nature of the other ligands in the coordination sphere significantly influences the ease of oxidation; electron-withdrawing ligands make the Ru(II) to Ru(III) oxidation more difficult, resulting in more positive redox potentials. rsc.org In a broader context, ruthenium trichloride (B1173362) (RuCl₃) and ruthenium tetroxide (RuO₄) are well-known oxidizing agents used in organic synthesis, highlighting the accessibility of higher oxidation states for ruthenium. organic-chemistry.orgunimib.it

The electrochemical properties of ruthenium-nitroxyl compounds provide quantitative data on their redox behavior. Cyclic voltammetry is a primary tool used to determine the redox potentials associated with metal- and ligand-centered electron transfer events. These potentials are highly dependent on the solvent and the nature of the other ligands in the ruthenium's coordination sphere.

| Complex/System | Redox Process | Potential (V) | Reference Electrode | Conditions | Source |

|---|

One-Electron Reduction Processes and Their Role in NO/HNO Release

Reactions with Exogenous Reagents and Biological Reductants

Ruthenium-nitroxyl complexes can react with a variety of external chemical and biological molecules. These reactions are fundamental to their proposed applications as therapeutic agents. Biological reductants, such as ascorbic acid (Vitamin C), have been shown to reduce ruthenium nitrosyl complexes, thereby triggering the release of nitric oxide. nih.govacs.org This demonstrates a plausible pathway for activation in a physiological environment. The complex [Ru(NH₃)₅(NO)]³⁺ is known to be readily reduced by biological reducing agents. researchgate.net

Besides reductants, these complexes also react with nucleophiles. The electrophilic character of the ruthenium-bound nitrosyl ligand allows for nucleophilic attack by species like the hydroxide ion (OH⁻), which can lead to the formation of a corresponding ruthenium-nitro species ({Ru-NO₂}). researchgate.net

The interaction with larger biological structures has also been investigated. Studies with the protein lysozyme (B549824) revealed that certain ruthenium(III) complexes coordinate directly to amino acid residues on the protein surface, such as histidine, arginine, and aspartate. frontiersin.org Notably, this binding process can lead to the loss of most of the original ligands from the ruthenium's coordination sphere, indicating that the initial complex serves as a carrier for the ruthenium ion, which then interacts with the biological target. frontiersin.org

Nucleophilic Attack on the Coordinated Nitrogen Oxide Ligand (e.g., by Hydroxide, Thiolates, Hydrogen Sulfide)

The nitrogen of the coordinated nitrosyl (NO) ligand in many ruthenium complexes is electrophilic and susceptible to attack by nucleophiles. This reactivity is particularly pronounced in complexes with a high ν(NO) stretching frequency (typically above 1880 cm⁻¹), which indicates a significant positive charge on the nitrosyl ligand. scribd.com

The reaction of ruthenium nitrosyl complexes with nucleophiles such as hydroxide (OH⁻), thiolates (RS⁻), and hydrogen sulfide (B99878) has been a subject of detailed investigation. scielo.brnih.gov For instance, the reaction between Ru(NO)Cl₃ and sodium thiophenolates can lead to the formation of dinuclear hydroxido-bridged dimers, demonstrating the complex interplay of nucleophilic attack and subsequent rearrangements. rsc.org

The nature of the products and the reaction mechanism are highly dependent on factors such as the pH of the solution, the nature of the nucleophile, and the other ligands present in the coordination sphere of the ruthenium center. nih.gov

Nucleophilic attack on the coordinated nitrosyl ligand typically leads to the formation of an initial adduct. For example, the reaction with hydroxide ions can form a {Ru-N(O)OH} species. scribd.comscielo.br These adducts are often unstable and can undergo further reactions, leading to decomposition.

The decomposition pathways of these adducts can be complex and may result in the formation of various nitrogen-containing species, including dinitrogen (N₂) or nitrous oxide (N₂O). scielo.br The reaction with thiolates is often more complicated than with hydroxide, leading to irreversible processes and the formation of stable adducts. scielo.br In some cases, these adducts can decompose to release nitric oxide (NO) or nitroxyl (HNO), depending on the reaction conditions and the nature of the reducing agent. nih.gov

Mechanistic studies suggest that the production of NO or HNO from the reaction of ruthenium nitrosyl complexes with thiols is influenced by factors such as pH and the specific reducing agent used. nih.gov For instance, the incubation of certain nitrosyl ruthenium complexes with glutathione (B108866) (GSH) has been shown to result in the release of HNO. nih.gov

A significant aspect of the reactivity of ruthenium nitrosyl complexes is the interconversion between the coordinated nitrosyl (NO⁺) and nitrite (B80452) (NO₂⁻) ligands. rsc.orgacs.org This process is typically pH-dependent and involves the nucleophilic attack of hydroxide ions on the coordinated nitrosyl ligand. scielo.brnih.gov

The equilibrium can be represented by the following general equation: [Ru-NO]ⁿ⁺ + 2OH⁻ ⇌ [Ru-NO₂]ⁿ⁻² + H₂O scielo.brnih.gov

As the pH of the solution increases, the equilibrium shifts towards the formation of the nitrite complex. scielo.br This conversion is often reversible upon acidification. rsc.org The interconversion can be monitored by electronic absorption spectroscopy, where the formation of the nitrite complex is associated with the appearance of new, intense charge-transfer bands. scielo.br

| Initial Complex Type | Reagent | Product Type | Key Observation | Citation |

| cis-[Ru(NO)(bpy)₂(imN)]³⁺ | OH⁻ | cis-[Ru(NO₂)(bpy)₂(imN)]⁺ | Reversible, pH-dependent color change | scielo.br |

| [Ru-NO]ⁿ⁺ | OH⁻ | [Ru-NO₂]ⁿ⁻² | Formation of nitrite complex in basic solution | nih.govrsc.org |

| [Ru-NO]ⁿ⁺ | Thiolates | Adducts | Irreversible formation of adducts, potential for N₂ or N₂O release | scielo.br |

| cis-[Ru(NO)(bpy)₂(2MIM)]³⁺ | GSH | HNO release | Release of nitroxyl upon reaction with thiol | nih.gov |

Reactivity with Small Molecules (e.g., Carbon Monoxide, Dioxygen)

The reactivity of ruthenium nitrosyl complexes extends to reactions with small molecules like carbon monoxide (CO) and dioxygen (O₂). The interaction of CO with ruthenium nitrosyls can lead to the reduction of the nitric oxide ligand. nih.gov For example, in trinuclear ruthenium carbonyl nitrosyl clusters, an internal redox process can occur where a CO group reduces an adjacent NO group. nih.gov Ruthenium trichloride itself reacts with carbon monoxide to form various carbonyl derivatives. wikipedia.org

The reaction of ruthenium nitrosyl complexes with dioxygen (O₂) or other oxidizing species like hydrogen peroxide (H₂O₂) has also been investigated. nih.gov While some nitrosyl ruthenium complexes may not directly cause damage, their aqua products formed after NO release can exhibit reactivity with H₂O₂, leading to the generation of reactive oxygen species. nih.gov

| Reactant | Small Molecule | Product(s) | Conditions | Citation |

| Ru₃(CO)₁₀(µ-NO)₂ | - | Ru₃(µ₃-N₂O)(CO)₉ | Decomposition | nih.gov |

| cis-[Ru(bpy)₂(SO₃)(H₂O)] | H₂O₂ | Reactive Oxygen Species | In vitro | nih.gov |

| Ruthenium Trichloride | CO | RuHCl(CO)(PPh₃)₃, Ru(CO)₂(PPh₃)₃ | Varies | wikipedia.org |

Ligand Exchange and Substitution Reactions in the Coordination Sphere

Ligand exchange and substitution are fundamental reactions in the coordination chemistry of ruthenium nitrosyl complexes. Ruthenium nitrosyl trichloride, for example, readily reacts with various ligands such as tertiary phosphines, arsines, and amines to form stable, non-ionic compounds of the type Ru(NO)Cl₃L₂. rsc.org The substitution of chloride ligands in [RuNOCl₅]²⁻ by other ligands can lead to different isomers, such as trans or cis products, depending on the incoming ligand. mdpi.com

In some cases, ligand substitution can be controlled to generate catalytically active species. For instance, the exchange of a labile chloride ligand in [RuII(arene)(bipyridine)Cl]⁺ complexes with amino acid side chains, particularly the thiol group of cysteine, has been used to create artificial metalloenzymes. nih.gov

Furthermore, the substitution of chloride ligands by water or hydroxide is a key step in the aqueous chemistry of many ruthenium nitrosyl complexes. For example, cis/trans isomers of [R-tpyRuCl₂(NO)]⁺ can convert to a single trans(NO,OH) isomer in water, where one chloride is replaced by a hydroxide ligand. rsc.org This highlights the influence of the solvent and reaction conditions on the final product distribution.

Advanced Characterization Techniques and Computational Studies

Spectroscopic Methodologies for Ruthenium-Nitrogen Oxide Complexes

Spectroscopy is a fundamental tool for probing the electronic and vibrational properties of ruthenium-nitroxyl complexes. Each method offers a unique window into the molecular characteristics of these compounds.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is indispensable for characterizing ruthenium-nitrogen oxide complexes. A key diagnostic feature is the N-O stretching frequency, ν(NO), which provides direct information about the nature of the Ru-NO bond.

In diamagnetic {RuNO}⁶ complexes, where the bonding is best described as Ru(II)-NO⁺, the ν(NO) band is typically observed in the high-frequency region of 1820–1960 cm⁻¹. nih.gov For instance, complexes such as Na[RuNOCl₄L] (where L is a nitronyl nitroxide radical) exhibit strong ν(NO) vibrations at 1872 and 1868 cm⁻¹. nih.govmdpi.com Similarly, the complex [Ru(TPA)Cl₂(NO)]ClO₄ shows a ν(N-O) stretch at 1903 cm⁻¹, while its derivatives with tetradentate TPA display this band at 1917-1930 cm⁻¹. rsc.org This high frequency is characteristic of the nitrosyl cation (NO⁺). nih.gov

Conversely, in paramagnetic {RuNO}⁷ species, which are formally described as Ru(II)-NO•, the ν(NO) value is significantly lower, appearing in the 1650–1750 cm⁻¹ range. nih.gov The reduction of a {RuNO}⁶ complex to a {RuNO}⁷ complex results in a dramatic shift of the N-O stretching vibration to a lower frequency. For example, the one-electron reduction of [Ru(Me₃ nih.govaneN₃)(bpy)(NO]³⁺ causes the ν(NO) to shift from 1898 cm⁻¹ to 1616 cm⁻¹. rsc.org This shift indicates a weakening of the N-O bond and is consistent with the population of a π*(NO) orbital. rsc.org

An inverse correlation is often observed between the Ru-NO stretching frequency, ν(Ru-NO), and the ν(N-O). For example, in a series of TPA complexes, as the ν(N-O) frequency increases, the ν(Ru-NO) frequency decreases, further supporting the Ru(II)-NO⁺ electronic structure model for {RuNO}⁶ complexes. rsc.org

The table below summarizes the N-O stretching frequencies for a selection of ruthenium nitrosyl complexes.

| Compound/Complex Type | ν(NO) (cm⁻¹) | Complex Type | Reference |

| Na[RuNOCl₄L] (L = nitronyl nitroxide) | 1868 - 1872 | {RuNO}⁶ | nih.govmdpi.com |

| [Ru(TPA)Cl₂(NO)]ClO₄ | 1903 | {RuNO}⁶ | rsc.org |

| Ru(TPA)(ONO)(NO)₂ | 1917 - 1930 | {RuNO}⁶ | rsc.org |

| [Ru(Me₃ nih.govaneN₃)(bpy)(NO]³⁺ | 1898 | {RuNO}⁶ | rsc.org |

| [Ru(Me₃ nih.govaneN₃)(bpy)(NO]²⁺ | 1616 | {RuNO}⁷ | rsc.org |

| trans-[RuCl(cyclam)NO]²⁺ | 1864 | {RuNO}⁶ | nih.gov |

| [Ru(Hedta)NO] | 1884 | {RuNO}⁶ | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of diamagnetic ruthenium nitrosyl complexes in solution. ¹H and ¹³C NMR are routinely used to characterize the organic ligands coordinated to the ruthenium center, providing information on the symmetry and connectivity of the molecule. nih.govmdpi.com

¹⁵N NMR is particularly insightful for directly probing the nitrosyl ligand. The chemical shift of the ¹⁵N nucleus is sensitive to the electronic environment and the geometry of the Ru-N-O unit. researchgate.net For instance, solid-state ¹⁵N NMR has been used to distinguish between linear and bent nitrosyl ligands in the same molecule, a distinction not always possible in solution due to fluxional processes. rsc.org The chemical shift ranges for nitrogen isotopes are large, allowing for clear differentiation between various nitrogen-containing functional groups, such as nitrosyl, nitro, and nitrito ligands. huji.ac.ilacs.org

Deuterium (²H) solid-state NMR has also been applied to study ruthenium complexes, particularly hydrido and dihydrogen species, which can be models for surface species on ruthenium nanoparticles. nih.gov While not directly probing the nitroxyl (B88944) group, this technique demonstrates the versatility of NMR in characterizing the broader coordination sphere of ruthenium.

Electronic or UV-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within ruthenium-nitroxyl and nitrosyl complexes. A key feature in the electronic spectra of many {RuNO}⁶ complexes is the metal-to-ligand charge transfer (MLCT) band, specifically the dπ(Ru) → π*(NO) transition. nih.govrsc.org The energy of this transition is crucial as its photoexcitation can lead to the photorelease of nitric oxide or linkage isomerism. rsc.org

The position of the maximum absorption (λmax) of these MLCT bands is sensitive to the nature of the other ligands in the coordination sphere. For example, in the series [Ru(NO)(Cl)x(H₂O)y]m, the λmax shifts from approximately 420 nm to 520 nm as the number of chloride ligands increases from one to five. nih.gov Ruthenium polypyridine nitrosyl complexes typically exhibit intense bands in the UV region due to both intraligand transitions and MLCT bands of the type dπ(RuII)→π*(polypyridine + NO⁺). nih.gov

The formation of a nitrosyl complex from a nitrite (B80452) precursor can be readily followed by UV-Vis spectroscopy, as the electronic spectra of the two species are distinctly different. scielo.br For instance, the conversion of cis-[Ru(NO₂)(bpy)₂(imN)]⁺ to cis-[Ru(NO)(bpy)₂(imN)]³⁺ is marked by significant changes in their respective UV-Vis spectra. scielo.br

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons, making it an essential tool for the characterization of paramagnetic ruthenium complexes. nih.gov While diamagnetic {RuNO}⁶ complexes are EPR-silent nih.gov, the one-electron reduced {RuNO}⁷ species, which are best described as containing a radical NO• ligand, are paramagnetic (S = 1/2) and exhibit a characteristic EPR signal. nih.govrsc.org

The EPR spectrum of a {RuNO}⁷ complex, such as [Ru(Me₃ nih.govaneN₃)(L)(NO)]²⁺, provides information about the g-values and hyperfine coupling constants, which can be used to understand the distribution of the unpaired electron spin. rsc.org For example, the EPR spectrum of this complex in a frozen solution showed signals consistent with an S = 1/2 spin state, largely localized on the NO group but with some delocalization onto the ruthenium center. rsc.org

EPR is also crucial for studying complexes that incorporate other radical species, such as nitronyl nitroxides. nih.govmdpi.com In solutions of complexes like Na[RuNOCl₄L], where L is a nitronyl nitroxide, the EPR spectra show the characteristic five-line signal of the nitronyl nitroxide ligand. nih.govmdpi.com This technique can also detect the formation of paramagnetic Ru(III) species, for instance, after the photolysis of a {RuNO}⁶ complex. nih.gov

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the electronic structure and local coordination environment of the absorbing atom. researchgate.net XAS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region can provide qualitative information about the oxidation state and coordination geometry of the ruthenium center. researchgate.netsemineral.es The position of the absorption edge is sensitive to the oxidation state of the metal. researchgate.net In-situ XANES has been used to monitor the redox transformations of ruthenium catalysts during reactions like nitric oxide oxidation, providing real-time data on the changes in the ruthenium species. esrf.fr

The EXAFS region provides quantitative information about the local structure, including bond distances, coordination numbers, and the identity of neighboring atoms. researchgate.net Analysis of EXAFS data can yield highly accurate bond lengths (±0.02 Å). researchgate.net This makes it an excellent tool for determining the precise Ru-N and N-O distances in ruthenium-nitroxyl complexes, complementing the data obtained from X-ray crystallography.

Crystallographic Analysis for Precise Molecular and Crystal Structure Determination

For {RuNO}⁶ complexes, crystallographic studies consistently show a nearly linear Ru-N-O arrangement, with angles typically ranging from 172° to 178°. nih.govacs.org The Ru-NO bond distances in these complexes are generally in the range of 1.69 to 1.74 Å, and the N-O distances are around 1.13 to 1.15 Å. nih.govnih.govacs.org These structural parameters are key evidence for the Ru(II)-NO⁺ formulation. nih.govmdpi.com

In contrast, the reduction to a {RuNO}⁷ species leads to significant structural changes. For example, in the complex [Ru(Me₃ nih.govaneN₃)(bpy)(NO)]²⁺, the Ru-N-O angle becomes severely bent at 141.6(2)°, and the N-O bond lengthens to 1.177(3) Å. rsc.org This bending and bond lengthening are characteristic of the population of a π*(NO) antibonding orbital. rsc.org

The table below presents selected crystallographic data for several ruthenium nitrosyl complexes.

| Compound | Ru-N (Å) | N-O (Å) | Ru-N-O (°) | Complex Type | Reference |

| {[Ru(μ-OH)(μ-pz)₂(pz)(NO)(Hpz)]₂Mg} (4) | - | 1.150(2) | - | {RuNO}⁶ | nih.gov |

| [Fe₂RuCl₄(μ₃-O)(μ-OMe)(μ-pz)₂(NO)(Hpz)₂] (6) | - | 1.146(3) | - | {RuNO}⁶ | nih.gov |

| [Ga₃RuCl₃(μ₄-O)(μ-OMe)₃(μ-pz)₄(NO)] (8) | - | 1.147(5) | 175.2(3) | {RuNO}⁶ | nih.gov |

| mer,trans-Ru(NO)(C(O)Me)(CH₂SiMe₃)₂(dtbpy) (2) | 1.693(2) | - | 175.5(2) | {RuNO}⁶ | acs.org |

| [Ru(NO)(Cl)₅]²⁻ | 1.738(2) | 1.131(3) | 176.7(5) | {RuNO}⁶ | nih.gov |

| [Ru(Me₃ nih.govaneN₃)(bpy)(NO]³⁺ | - | 1.135(5) | 172.5(4) | {RuNO}⁶ | rsc.org |

| [Ru(Me₃ nih.govaneN₃)(bpy)(NO]²⁺ | - | 1.177(3) | 141.6(2) | {RuNO}⁷ | rsc.org |

This table is interactive. Click on the headers to sort the data.

Electrochemical Techniques for Comprehensive Redox Behavior Analysis

Electrochemical methods are indispensable for probing the electron transfer properties of ruthenium-nitroxyl systems. They provide critical data on redox potentials, the stability of different oxidation states, and the kinetics of electron transfer processes, which are fundamental to understanding their reactivity, such as the controlled release of nitric oxide (NO) or nitroxyl (HNO).

Cyclic voltammetry (CV) is a primary tool for investigating the redox behavior of ruthenium nitrosyl and nitroxyl complexes. nih.govresearchgate.net By scanning the potential applied to a solution of the complex, CV can identify and characterize the various electron transfer steps. For many ruthenium nitrosyl complexes, CV reveals distinct redox processes associated with both the metal center and the nitrosyl ligand. nih.gov